fenylzulfaat
Phenylsulfates are a class of organic compounds derived from sulfuric acid and phenol, characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring. These compounds exhibit versatile chemical properties making them valuable in various applications such as surfactants, pharmaceuticals, and agrochemicals.
Phenylsulfates are typically prepared through the reaction between phenol and sulfuric acid. The resulting product is often used as intermediates in the synthesis of more complex molecules. Their hydrophilic nature due to the sulfonic group allows them to act as excellent surfactants, facilitating the dispersion or dissolution of other substances.
In pharmaceuticals, phenylsulfates can serve as precursors for drug development, particularly in anti-inflammatory and analgesic applications. Additionally, they have been explored for their potential antimicrobial properties, contributing to new drug discovery efforts. Due to their broad utility, these compounds are crucial components in multiple industries including cosmetics, detergents, and agriculture.
Phenylsulfates offer a range of functional benefits due to their chemical structure, making them indispensable in modern chemistry and its applications.

Structuur | Chemische naam | CAS | MF |
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p-Methylphenyl potassium sulfate | 91978-69-7 | C7H8KO4S |
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salicyl sulfate disodium salt | 56343-01-2 | C7H4Na2O6S |
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rac-Metanephrine-O-sulfate | 7367-47-7 | C10H15NO6S |
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Phenol, 4-ethyl-, hydrogen sulfate | 85734-98-1 | C8H10O4S |
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1,3,5-Benzenetriol, mono(hydrogen sulfate) | 72630-02-5 | C6H6O6S |
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keronopsamide C | 1215701-63-5 | C15H11Br3N2O5S |
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(2-Hydroxy-phenyl)-hydrogensulfat | 4918-96-1 | C6H6O5S |
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1',4-Disulfate-2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol | 73731-88-1 | C7H5Br3O9S2 |
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1,3-Benzenediol, 1-(hydrogen sulfate) | 1506-33-8 | C6H6O5S |
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Sodium phenyl sulfate | 14276-99-4 | C6H5NaO4S |
Gerelateerde literatuur
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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